molecular formula C23H22N4O6 B6555496 6-(3,4-dimethoxyphenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040673-79-7

6-(3,4-dimethoxyphenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B6555496
CAS No.: 1040673-79-7
M. Wt: 450.4 g/mol
InChI Key: SOFIQJJXAFEGSO-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazin-3-one core substituted with a 3,4-dimethoxyphenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group (). Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or anti-inflammatory agents.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6/c1-29-15-6-7-16(19(12-15)31-3)23-24-21(33-26-23)13-27-22(28)10-8-17(25-27)14-5-9-18(30-2)20(11-14)32-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFIQJJXAFEGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives, as outlined below:

Compound Name / ID Core Structure Substituents Key Differences Potential Applications Reference
6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one Dihydropyridazinone 2,5-Dimethoxyphenyl; 4-methylphenyl-oxadiazole Ethyl linker between oxadiazole and core; substituent positions on phenyl rings Kinase modulation (inferred)
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-3-(3-Fluorobenzyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one Triazolo-pyrimidinone 3,4-Dimethoxyphenyl-oxadiazole; 3-fluorobenzyl Triazolo-pyrimidinone core instead of dihydropyridazinone Anticancer or antiviral candidates
6-((4-Ethyl-5-[(4-Methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-2,3-dihydropyridazin-3-one Dihydropyridazinone Triazole with sulfanyl and methylbenzyl groups; phenyl at position 2 Sulfur-containing substituent; triazole instead of oxadiazole Antimicrobial or enzyme inhibition

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3,4- and 2,4-dimethoxyphenyl groups increase logP compared to non-methoxy analogs, favoring blood-brain barrier penetration ().
  • Bioactivity: Oxadiazole-containing compounds are known for kinase inhibition (e.g., VEGF-R2) and antimicrobial activity (). The fluorobenzyl derivative () may exhibit enhanced metabolic stability due to fluorine’s electronegativity.
  • Thermal Stability : Methoxy groups reduce melting points (e.g., 102–124°C for pyrazoline analogs in ), suggesting similar trends for the target compound.

Limitations and Advantages

  • Advantages :
    • Modular synthesis allows substitution pattern tuning ().
    • Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) ().
  • Limitations: No direct cytotoxicity or ADMET data reported. Potential metabolic demethylation of methoxy groups could reduce efficacy ().

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